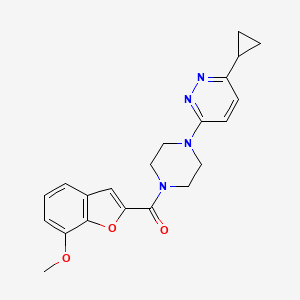

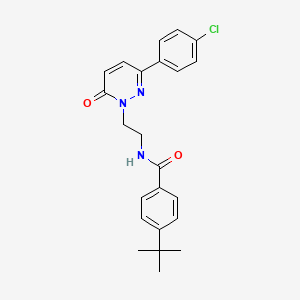

4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Scientific Research Applications

- Anticancer Potential : Researchers investigate its role as a potential anticancer agent due to its structural features and interactions with cellular targets. The compound’s ability to inhibit specific enzymes or pathways involved in cancer progression is of interest .

- Kinase Inhibitor : It may act as a kinase inhibitor, affecting cellular signaling pathways. Kinases play crucial roles in cell growth, differentiation, and apoptosis, making them attractive drug targets .

- Tertiary Butyl Ester Formation : The tert-butyl group (t-Bu) in the compound is valuable for organic synthesis. Researchers explore its use in creating tert-butyl esters, which find applications in various chemical reactions and as protecting groups for functional moieties .

- Polymerization Initiator : The compound’s oxirane (epoxide) group can serve as an initiator in polymerization reactions. It participates in ring-opening polymerization, leading to the formation of functionalized polymers with tailored properties .

- Cellular Uptake and Distribution : Investigating how this compound enters cells and its intracellular distribution provides insights into its biological behavior. Techniques like fluorescence microscopy and flow cytometry help analyze cellular uptake .

- Metabolism and Toxicity : Understanding its metabolism and potential toxicity informs drug safety assessments. Researchers study its biotransformation pathways and potential adverse effects .

- Protein-Protein Interactions : Researchers explore whether this compound can disrupt protein-protein interactions. Such interactions play critical roles in cellular processes, and modulating them can lead to therapeutic applications .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Biological Studies

Chemical Biology

Environmental Chemistry

properties

IUPAC Name |

4-tert-butyl-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-23(2,3)18-8-4-17(5-9-18)22(29)25-14-15-27-21(28)13-12-20(26-27)16-6-10-19(24)11-7-16/h4-13H,14-15H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGBNCPBSSUKGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)